ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate
Description
Ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a synthetic thiophene derivative featuring a conjugated system with a pyrrole-methylidene substituent, a 4-methylanilino group, and an ester moiety.
Properties
Molecular Formula |
C28H28N2O3S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C28H28N2O3S/c1-6-33-28(32)25-26(31)24(34-27(25)29-22-12-10-17(2)11-13-22)16-21-15-19(4)30(20(21)5)23-9-7-8-18(3)14-23/h7-16,31H,6H2,1-5H3/b24-16-,29-27? |
InChI Key |
PHBSUMOUJIKJDM-NWEZUEQQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=CC(=C3)C)C)/SC1=NC4=CC=C(C=C4)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC=CC(=C3)C)C)SC1=NC4=CC=C(C=C4)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyrrole Intermediate
Starting Material: 3-Amino-1-(3-methylphenyl)propan-2-one derivatives are typically synthesized via a Paal-Knorr or Knorr pyrrole synthesis, involving the cyclization of α-aminoketones or related precursors.
- Condensation of 3-methylphenylhydrazine with 1,4-dicarbonyl compounds under acidic or basic conditions to form the pyrrole ring.
- Optimization of reaction conditions (temperature, solvent, catalysts) to favor the formation of the 2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl structure.
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, acetic acid | Facilitates cyclization |
| Catalyst | p-Toluenesulfonic acid or acetic acid | Acid catalysis |
| Temperature | 80–120°C | Promotes cyclization |
Synthesis of the Thiophene Core
Starting Material: 4-Methylthiophene derivatives or related heterocyclic precursors.
- Construction of the thiophene ring via Paal-Knorr synthesis using 1,4-dicarbonyl compounds and sulfur sources.
- Alternatively, cyclization of appropriate α,β-unsaturated carbonyl compounds with sulfur donors under reflux conditions.
| Parameter | Typical Range | Notes |
|---|---|---|
| Reagents | Dicarbonyl compounds + sulfur source | e.g., Lawesson's reagent |
| Solvent | Toluene, acetic acid | Reflux conditions |
| Temperature | 100–150°C | Cyclization and ring formation |
Formation of the Methylidene Linkage
- Wittig or Horner–Wadsworth–Emmons (HWE) olefination reactions are employed to form the conjugated double bond between the pyrrole and thiophene units.
- Use of stabilized phosphonium or phosphonate reagents bearing the methyl group to control stereochemistry, favoring the Z-isomer.
| Parameter | Typical Range | Notes |
|---|---|---|
| Reagent | Phosphonium ylide or phosphonate ester | e.g., methyltriphenylphosphonium bromide |
| Base | Potassium tert-butoxide or sodium hydride | Deprotonates the reagent |
| Solvent | Tetrahydrofuran (THF) | Anhydrous conditions |
| Temperature | -78°C to room temperature | Stereoselectivity control |
Final Purification and Stereochemical Confirmation
- Purification via column chromatography or recrystallization.
- Stereochemistry (Z-isomer) confirmed through NMR spectroscopy, NOE experiments, or X-ray crystallography.
Notes on Reaction Optimization and Yield
- Reaction conditions such as temperature, solvent polarity, and reagent stoichiometry are critically optimized to maximize yield and stereoselectivity.
- Use of protecting groups may be necessary during intermediate steps to prevent unwanted side reactions.
- Purity is verified through HPLC, NMR, and mass spectrometry.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Pyrrole synthesis | Hydrazine derivatives | Acidic, reflux | Pyrrole ring formation |
| 2 | Thiophene synthesis | Dicarbonyl + sulfur | Reflux, acid | Thiophene ring formation |
| 3 | Olefination | Phosphonium/phosphonate reagents | -78°C to RT | Conjugated double bond formation |
| 4 | Functionalization | Amine derivatives, ethanol | Acid catalysis | Amine and ester attachment |
| 5 | Purification | Chromatography | Standard | Final compound isolation |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Structural and Substituent Effects
| Compound | Core Structure | Key Substituents | Melting Point (°C) | Synthesis Method |
|---|---|---|---|---|
| Target Compound | Thiophene | Pyrrole-methylidene, 4-methylanilino, ester | Not reported | Likely condensation/cyclization |
| 15a (Pyrazole derivative) | Pyrazole | 4-Fluorophenyl, nitro, ethoxymethyleneamino | 194–196 | Reflux with Ac₂O and triethyl orthoformate |
| 16a (Pyrazolotriazole) | Pyrazolo-triazole | 4-Fluorophenyl, nitro, phenyl | >340 | Reflux with benzhydrazide in THF |
- Steric Hindrance : The bulky 3-methylphenyl group on the pyrrole ring may reduce solubility compared to smaller substituents (e.g., 4-fluorophenyl in 15a).
Thermal Stability
- High melting points in pyrazole derivatives (e.g., 16a: >340°C) correlate with rigid aromatic systems and nitro groups. The target compound’s melting point is unreported, but its ester and methyl groups may lower thermal stability relative to nitro-containing analogs .
Crystallographic and Computational Insights
While direct crystallographic data for the target compound is unavailable, methodologies from and provide context:
- SHELX Refinement : Used for small-molecule analogs (e.g., pyrazoles in ) to determine bond lengths and angles .
- WinGX/ORTEP : Employed for visualizing anisotropic displacement ellipsoids and molecular packing in related structures .
A hypothetical comparison of geometric parameters:
| Parameter | Target Compound (Predicted) | 15a (Pyrazole) | 16a (Pyrazolotriazole) |
|---|---|---|---|
| Aromatic Ring Planarity | High (conjugated thiophene-pyrrole) | Moderate (pyrazole) | High (fused triazole) |
| Key Bond Length (Å) | C=S ~1.65 | C-N ~1.34 | C=C ~1.40 |
Biological Activity
Ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a pyrrole ring, a thiophene ring, and multiple substituents, suggests diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C28H28N2O3S
- Molecular Weight : 472.6 g/mol
- Functional Groups : Carboxylate and oxo groups contribute to its biological reactivity.
Research indicates that the compound likely interacts with specific enzymes or receptors, modulating various biological pathways. The mechanism of action may involve:
- Enzyme Inhibition : Compounds similar to this compound have demonstrated inhibition against enzymes like dihydrofolate reductase (DHFR), which is crucial in antifolate activity. For instance, related compounds have shown varying degrees of effectiveness in inhibiting cell growth in vitro .
Biological Activities
The compound has been investigated for several biological activities, which include:
- Antifolate Activity : Similar structures have been evaluated for their potential as antifolates, with findings suggesting moderate effectiveness compared to established drugs like methotrexate (MTX) .
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines by disrupting critical cellular pathways.
- Anticonvulsant Activity : Compounds with similar structural features have shown promise in anticonvulsant activity through various animal models .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
Table 1: Summary of Biological Activities
| Activity Type | Related Compound | Effectiveness | Reference |
|---|---|---|---|
| Antifolate | 12a | Ki = 100 pM | |
| Anticancer | Various derivatives | Moderate cytotoxicity | |
| Anticonvulsant | Phenyl derivatives | Significant efficacy |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key considerations include:
- Reaction Conditions : Optimizing temperature, solvent choice, and pH is crucial for maximizing yield and purity.
- Catalysts and Techniques : Utilizing catalysts and high-throughput screening methods can enhance reaction efficiency.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Knoevenagel condensation : Reacting a pyrrole derivative (e.g., 2,5-dimethyl-1-(3-methylphenyl)pyrrole-3-carbaldehyde) with a thiophene precursor (e.g., ethyl 2-(4-methylanilino)-4-oxothiophene-3-carboxylate) in a polar aprotic solvent (e.g., DMF or acetic acid) under reflux (2–4 hours). Sodium acetate is often used as a base to deprotonate active methylene groups .
- Recrystallization : Purification is achieved using DMF-ethanol mixtures to isolate the Z-isomer selectively .
- Yield optimization : Higher yields (70–85%) are observed with stoichiometric excess of the aldehyde (1.2–1.5 eq) and controlled temperature (80–100°C). Lower yields occur with moisture-sensitive reagents or improper solvent ratios .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR confirm regiochemistry and Z-configuration via coupling constants (e.g., > 12 Hz for trans-olefinic protons) and NOE correlations .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile-water gradients .
- X-ray crystallography : Resolves ambiguous stereochemistry, particularly for the exocyclic double bond and pyrrole-thiophene conjugation .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
Prioritize assays aligned with structural analogs:
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Anti-inflammatory activity : Measure COX-1/COX-2 inhibition via prostaglandin E2 (PGE2) ELISA in macrophage cell lines .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC values .
Advanced Research Questions
Q. How can SAR studies elucidate substituent effects on the pyrrole and thiophene rings?
- Systematic substitution : Replace methyl groups on the pyrrole ring with electron-withdrawing (e.g., -Cl) or bulky (e.g., -Ph) groups to assess steric/electronic impacts on bioactivity .
- Thiophene modifications : Introduce substituents at the 4-oxo position (e.g., replacing the ethyl ester with methyl or tert-butyl esters) to study metabolic stability .
- Data correlation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity with binding affinity to kinase ATP pockets .
Q. What strategies resolve contradictions between in vitro and in vivo activity data?
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models to identify poor absorption or rapid metabolism .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound in vivo .
- Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance tissue penetration .
Q. Which computational approaches predict binding modes with protein kinases?
- Molecular docking : Simulate interactions with EGFR (PDB: 1M17) using flexible ligand protocols to account for rotational freedom in the thiophene ring .
- Molecular dynamics (MD) : Run 100-ns simulations in explicit solvent to assess binding stability and hydrogen-bonding patterns with catalytic lysine residues .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for SAR-guided derivatives .
Q. How can reaction conditions minimize by-products during Knoevenagel condensation?
- Solvent selection : Use anhydrous DMF to suppress hydrolysis of the active methylene group .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., piperidine) to accelerate imine formation while reducing aldol side reactions .
- Temperature control : Maintain 80–90°C to balance reaction rate and by-product formation. Higher temperatures (>100°C) promote decomposition .
Q. What methodologies confirm the Z-configuration of the exocyclic double bond?
- NOESY NMR : Detect spatial proximity between the pyrrole methyl groups and the thiophene ring protons to confirm the Z-geometry .
- X-ray diffraction : Resolve the dihedral angle between the pyrrole and thiophene planes (typically <30° for Z-isomers) .
- UV-Vis spectroscopy : Compare λ values with known Z/E analogs; Z-isomers often exhibit bathochromic shifts due to extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
